Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester)
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Overview
Description
Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) is an organic compound that belongs to the class of thiols Thiols are sulfur analogs of alcohols and contain a sulfhydryl group (-SH) instead of a hydroxyl group (-OH) This compound is characterized by the presence of an ethanethiol group, a dimethoxyphenyl group, and a hydrogen sulfate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylbutylamine with ethanethiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process usually starts with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or amines.
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The compound may also interact with cellular membranes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol with a similar sulfhydryl group.
3,4-Dimethoxyphenylbutylamine: Shares the dimethoxyphenyl and butylamine groups.
Hydrogen Sulfate Esters: Compounds with similar ester functional groups.
Uniqueness
Ethanethiol, 2-(4-(3,4-dimethoxyphenyl)butyl)amino-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
21224-62-4 |
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Molecular Formula |
C14H23NO5S2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1,2-dimethoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene |
InChI |
InChI=1S/C14H23NO5S2/c1-19-13-7-6-12(11-14(13)20-2)5-3-4-8-15-9-10-21-22(16,17)18/h6-7,11,15H,3-5,8-10H2,1-2H3,(H,16,17,18) |
InChI Key |
XPECYTOPDCVNQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCCNCCSS(=O)(=O)O)OC |
Origin of Product |
United States |
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